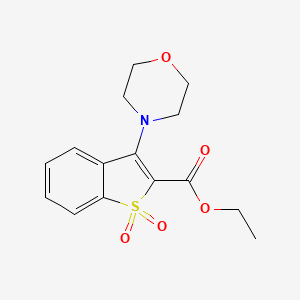
Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C15H17NO5S and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is a synthetic compound notable for its unique structural features, which include a morpholine ring and a benzothiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO5S with a molecular weight of approximately 323.36 g/mol. Its structure is characterized by the presence of functional groups that enhance its reactivity and interaction with biological targets. The sulfonyl group in particular is significant for its biological activity, as it may facilitate binding to various enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins and Enzymes : The morpholine ring enhances the compound's ability to interact with biological macromolecules, potentially leading to modulation of enzymatic activities.
- Inhibition of Folate Uptake : Similar compounds have shown the ability to inhibit folate uptake in bacterial systems, which may suggest a pathway for antimicrobial activity against Gram-positive pathogens .
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies on related compounds:
| Compound Name | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (HepG2) | 5.0 | |
| Compound B | Antimicrobial (S. aureus) | 3.9 | |
| This compound | Potential anticancer activity | TBD |
The anticancer potential is particularly relevant in the context of human liver cancer cells (HepG2), where similar compounds have demonstrated cytotoxic effects.
Anti-inflammatory and Analgesic Effects
Compounds containing morpholine rings are often associated with enhanced anti-inflammatory and analgesic effects. Studies suggest that this compound may exhibit these properties through inhibition of pro-inflammatory cytokines or modulation of pain pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Study on Folate Uptake Inhibition :
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
ethyl 3-morpholin-4-yl-1,1-dioxo-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-2-21-15(17)14-13(16-7-9-20-10-8-16)11-5-3-4-6-12(11)22(14,18)19/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAZCFRGZNZKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














